(1S)-1-(3,5-dichlorophenyl)ethan-1-ol
Description
Significance of Enantiomerically Pure Chiral Alcohols in Synthetic Chemistry
Enantiomerically pure chiral alcohols are crucial intermediates in the chemical and pharmaceutical industries. nih.gov The specific three-dimensional arrangement of atoms in these molecules, known as chirality, is fundamental to their biological activity. fiveable.me In many pharmaceuticals, agrochemicals, and flavorings, only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic or biological effect, while the other may be inactive or even harmful. encyclopedia.pub This necessity for enantiomeric purity has driven the development of numerous synthetic methods to obtain these compounds selectively. rsc.org
The synthesis of enantiomerically pure alcohols is of great interest to researchers, as they serve as foundational materials for producing fine chemicals and specialty materials with specific chiral centers. nih.gov Traditional chemical methods for achieving this often involve toxic metals or expensive ligands, making enzyme-catalyzed and other asymmetric synthesis approaches attractive, green alternatives due to their high selectivity and mild reaction conditions. nih.gov
Overview of (1S)-1-(3,5-Dichlorophenyl)ethan-1-ol as a Versatile Chiral Building Block
This compound is a chiral alcohol with the molecular formula C8H8Cl2O. smolecule.com It features a dichlorophenyl group and a hydroxyl group attached to a chiral carbon center. This specific structure makes it a valuable intermediate in various synthetic pathways. Its versatility is highlighted by its use in the synthesis of other pharmaceutical agents and chemical compounds. smolecule.com
The compound's utility is demonstrated in its potential applications in pharmaceutical development and biological studies. smolecule.com For instance, it has been investigated for its role as a beta-adrenergic antagonist, suggesting its potential in the development of treatments for cardiovascular diseases. smolecule.com Furthermore, its ability to undergo reactions such as esterification and oxidation makes it a flexible building block for creating more complex molecules. smolecule.com
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1629065-94-6 |
| Molecular Formula | C8H8Cl2O |
| Molecular Weight | 189.04 g/mol |
| Appearance | Colorless to Yellow Solid or Liquid |
Historical Context and Evolution of Asymmetric Methodologies for Chiral Alcohol Synthesis
The field of asymmetric synthesis, which aims to create a specific enantiomer of a chiral product, has a rich history. researchgate.netwikipedia.org Early efforts in the 19th and early 20th centuries laid the groundwork for the more sophisticated methods used today. researchgate.net The development of asymmetric synthesis became a major focus in organic chemistry during the latter half of the 20th century, driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. researchgate.netru.nl
Several key approaches have been developed to synthesize chiral alcohols asymmetrically:
Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules as starting materials. smolecule.com
Asymmetric Catalysis: Pioneered by William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, who received the 2001 Nobel Prize in Chemistry for their work, this approach uses chiral catalysts to favor the formation of one enantiomer. wikipedia.org This includes methods like asymmetric hydrogenation. acs.org
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a reaction. wikipedia.orgarborpharmchem.com After the desired chiral center is created, the auxiliary is removed.
Biocatalysis: This method employs enzymes, which are inherently chiral, to catalyze reactions with high enantioselectivity. nih.govrsc.org Lipases and ketoreductases are commonly used enzymes for the synthesis of chiral alcohols. encyclopedia.pub
Kinetic Resolution: This process involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. encyclopedia.pub
The evolution of these methodologies has provided chemists with a powerful toolkit to synthesize a wide array of enantiomerically pure chiral alcohols, including this compound, with high efficiency and selectivity.
Properties
CAS No. |
1629065-94-6 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Methodologies for the Enantioselective Synthesis of 1s 1 3,5 Dichlorophenyl Ethan 1 Ol
Asymmetric Catalytic Reduction Strategies
The direct asymmetric reduction of the prochiral ketone, 3',5'-dichloroacetophenone (B1302680), stands out as a primary and efficient route to (1S)-1-(3,5-dichlorophenyl)ethan-1-ol. smolecule.com This transformation is achieved through various catalytic systems, including transition metal catalysis, organocatalysis, and the use of stoichiometric chiral reducing agents.
Transition Metal-Catalyzed Asymmetric Hydrogenation of 3,5-Dichloroacetophenone
Transition metal catalysis, particularly with ruthenium, rhodium, and iridium complexes, has proven effective for the asymmetric hydrogenation of ketones. dicp.ac.cn For the synthesis of this compound, ruthenium(II) complexes containing chiral diphosphine ligands are often employed. These catalysts can achieve high enantioselectivity under hydrogen pressure. For instance, cationic Ru(II)-BINAP complexes have been shown to facilitate the asymmetric hydrogenation of 3',5'-dichloroacetophenone, yielding the (S)-alcohol with high enantiomeric excess. smolecule.com The mechanism involves the formation of a chiral metal-hydride species that preferentially delivers hydrogen to one face of the ketone.
Palladium-catalyzed asymmetric hydrogenation has also emerged as a viable method. dicp.ac.cn While historically used more for other types of reductions, recent advancements have expanded its application to include ketones like 3',5'-dichloroacetophenone. dicp.ac.cn The success of these reactions is highly dependent on the combination of the metal precursor and the chiral ligand. dicp.ac.cn
First-row transition metals are also being explored as more sustainable alternatives to precious metals for asymmetric hydrogenation. rsc.org Although their application to 3',5'-dichloroacetophenone is still an area of active research, the potential for developing iron, cobalt, or nickel-based catalysts is significant. rsc.org
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ru(II)-BINAP | 3',5'-Dichloroacetophenone | This compound | >90% | smolecule.com |
| Pd(OCOCF3)2/(S,S,Rax)-C3*-TunePhos | 2-Methylquinoline | Chiral Tetrahydroquinoline | Up to 90% | dicp.ac.cn |
Organocatalytic Asymmetric Reduction Approaches
Organocatalysis offers a metal-free alternative for the asymmetric reduction of ketones. nih.gov Chiral secondary amines, such as those derived from proline, are commonly used to catalyze the reduction of α,β-unsaturated aldehydes and can be adapted for ketone reduction. nih.gov One of the most successful organocatalytic methods for ketone reduction is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. This catalyst activates a borane (B79455) reagent, such as borane-dimethyl sulfide (B99878) (BMS), to deliver a hydride to the ketone in a highly controlled stereochemical fashion. organic-chemistry.orgyork.ac.uk The enantioselectivity is dictated by the stereochemistry of the amino alcohol used to prepare the oxazaborolidine catalyst.
Hydrosilylation and Borane Reduction with Chiral Ligand Systems
Asymmetric hydrosilylation, followed by hydrolysis, is another effective method for producing chiral alcohols. This reaction involves the addition of a silane (B1218182) to the ketone in the presence of a chiral transition metal catalyst, typically a rhodium or ruthenium complex with a chiral ligand. The resulting silyl (B83357) ether is then hydrolyzed to afford the desired alcohol.
Direct borane reduction of prochiral ketones using chiral ligands is also a well-established method. researchgate.netsemanticscholar.org Chiral amino alcohols can act as ligands to modify borane reagents, leading to high enantioselectivity in the reduction of various ketones. semanticscholar.orgresearchgate.net For example, chiral oxazaborolidinones derived from L-amino acids have been shown to be effective catalysts for the borane reduction of acetophenone (B1666503) derivatives. researchgate.net The in-situ formation of a chiral oxazaborolidine from a chiral ligand and borane directs the hydride transfer from the borane to a specific face of the ketone, resulting in the formation of the desired enantiomer of the alcohol. york.ac.uk
Biocatalytic and Chemoenzymatic Synthesis of this compound
Biocatalysis provides a green and highly selective alternative for the synthesis of enantiomerically pure compounds. nih.govmdpi.com Enzymes, either in isolated form or within whole-cell systems, can catalyze reactions with high enantio-, regio-, and chemoselectivity under mild conditions. mdpi.com
Stereoselective Bioreduction Using Isolated Enzymes and Whole-Cell Systems
The stereoselective bioreduction of 3',5'-dichloroacetophenone to this compound can be achieved using ketoreductases (KREDs). researchgate.netresearchgate.net These enzymes, often found in microorganisms like Lactobacillus and Rhodococcus, utilize a cofactor such as NADPH to deliver a hydride to the ketone. mdpi.comresearchgate.net Both isolated enzymes and whole-cell systems can be employed. mdpi.com Whole-cell biocatalysis can be advantageous as it avoids the need for enzyme purification and can facilitate cofactor regeneration. mdpi.com For instance, recombinant Escherichia coli expressing a specific ketoreductase has been successfully used for the bioreduction of similar chloro-substituted acetophenones, achieving high conversion and excellent enantiomeric excess. researchgate.net The choice of microorganism or enzyme is crucial for achieving the desired stereoselectivity. mdpi.com
Table 2: Examples of Bioreduction of Chloro-Substituted Acetophenones
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Recombinant E. coli expressing LK08 | 2-chloro-1-(2,4-dichlorophenyl) ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695) | >99% | researchgate.net |
| Ketoreductase (KRED) KR-01 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99.9% | researchgate.net |
| Rhodococcus erythropolis XS1012 | 3,5-bis(trifluoromethyl) acetophenone | (S)-3,5-bistrifluoromethylphenyl ethanol | >99.9% | mdpi.com |
Kinetic Resolution of Racemic 1-(3,5-Dichlorophenyl)ethan-1-ol
Kinetic resolution is a technique used to separate a racemic mixture into its constituent enantiomers. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org For racemic 1-(3,5-dichlorophenyl)ethan-1-ol, enzymatic kinetic resolution is a common approach. smolecule.com
Lipases are frequently used for this purpose, catalyzing the enantioselective acylation of one of the alcohol enantiomers. mdpi.com For example, Candida antarctica lipase (B570770) B (CALB) can selectively acylate the (R)-enantiomer of a similar chlorophenyl ethanol, leaving the desired (S)-enantiomer unreacted. smolecule.com The unreacted (S)-alcohol can then be separated from the acylated (R)-enantiomer. The efficiency of the resolution is determined by the enantioselectivity factor (E-value). mdpi.com
Stereochemical Analysis and Absolute Configuration Determination of 1s 1 3,5 Dichlorophenyl Ethan 1 Ol
Advanced Chromatographic Techniques for Enantiomeric Excess Determination
The quantitative analysis of enantiomeric composition, or enantiomeric excess (ee), is fundamental in assessing the success of an asymmetric synthesis or resolution process. heraldopenaccess.us High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful and widely used techniques for this purpose. uma.essigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC stands as a cornerstone for the separation and quantification of enantiomers. nih.gov The technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. libretexts.org For the analysis of 1-(3,5-dichlorophenyl)ethanol (B3111694) enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. nih.govnih.gov
The selection of the mobile phase is critical for achieving optimal separation. A common approach involves a normal-phase system, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The precise ratio of these solvents is optimized to balance resolution and analysis time. In reversed-phase mode, a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is employed. nih.gov The presence of the dichlorophenyl group in the analyte suggests that π-π interactions with the CSP can play a significant role in the chiral recognition mechanism. nih.gov
Table 1: Illustrative Chiral HPLC Conditions for the Separation of 1-(3,5-Dichlorophenyl)ethanol Enantiomers
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dichlorophenylcarbamate) |
| Column Dimensions | 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer |
This table presents a typical set of starting conditions for method development. Actual conditions may vary depending on the specific column and system.
The determination of enantiomeric excess is achieved by integrating the peak areas of the two enantiomers in the chromatogram. gimitec.com Modern HPLC systems coupled with highly sensitive detectors allow for the accurate quantification of even minor enantiomeric impurities. heraldopenaccess.us
Chiral Gas Chromatography (GC) Applications
Chiral gas chromatography is another powerful technique for the separation of volatile enantiomers. gcms.cz For compounds like 1-(3,5-dichlorophenyl)ethanol, derivatization may be necessary to increase volatility and improve chromatographic performance. However, direct analysis on certain chiral capillary columns is also possible.
Cyclodextrin-based chiral stationary phases are frequently used in chiral GC. gcms.cz These cyclic oligosaccharides form inclusion complexes with the enantiomers, and the stability of these diastereomeric complexes differs, leading to separation. The specific type of cyclodextrin (B1172386) derivative and the operating conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving baseline resolution. chrom-china.com
Table 2: Representative Chiral GC Conditions for the Analysis of 1-(3,5-Dichlorophenyl)ethanol Enantiomers
| Parameter | Condition |
| Chiral Stationary Phase | Derivatized β-cyclodextrin |
| Column Dimensions | 0.25 mm x 30 m, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
This table provides an example of typical GC conditions. Optimization is often required for specific applications.
Spectroscopic Approaches for Absolute Configuration Assignment
While chromatographic methods excel at determining the relative amounts of enantiomers, spectroscopic techniques are indispensable for assigning the absolute configuration (R or S) of a chiral center.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a molecule in solution. researchgate.netnih.gov
The experimental VCD spectrum of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is compared with the theoretically calculated spectrum for the S-enantiomer. nih.gov A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. Quantum chemical calculations, often using density functional theory (DFT), are employed to predict the VCD spectrum. wikipedia.org This technique is particularly valuable as it does not require derivatization of the analyte. researchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy of Derivatives
Electronic circular dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. encyclopedia.pub While the parent alcohol may not have strong chromophores suitable for ECD analysis, its derivatives can be effectively studied. mdpi.com
A common strategy is to derivatize the hydroxyl group of 1-(3,5-dichlorophenyl)ethanol with a chromophoric auxiliary. The resulting derivative will exhibit characteristic Cotton effects in the ECD spectrum. The sign of these Cotton effects can be correlated with the absolute configuration at the chiral center based on empirical rules or by comparison with the ECD spectra of structurally similar compounds of known configuration. nih.govdaneshyari.com The exciton (B1674681) chirality method is a powerful approach within ECD that can be applied when two or more chromophores are present in the molecule. nih.gov
Chiral Shift Reagents in Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining absolute configuration when used in conjunction with chiral shift reagents (CSRs) or chiral solvating agents (CSAs). libretexts.orgharvard.edu These reagents are themselves enantiomerically pure and form transient diastereomeric complexes with the enantiomers of the analyte. bohrium.com
This complexation induces chemical shift differences (Δδ) between corresponding protons in the two enantiomers, allowing for their distinction in the NMR spectrum. libretexts.org Lanthanide-based chiral shift reagents, such as those containing europium or praseodymium, are commonly used. harvard.edutcichemicals.com By observing the direction of the induced shifts for specific protons and comparing them to established models of the diastereomeric complex, the absolute configuration of the analyte can often be deduced. missouri.eduresearchgate.net For instance, the protons of one enantiomer may experience a greater downfield shift upon addition of the (R)-CSR, while the other enantiomer's protons are less affected.
X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry Determination
The unambiguous determination of the absolute configuration of a chiral molecule is a critical aspect of stereochemical analysis, particularly in the fields of pharmaceuticals and materials science. While various chiroptical and spectroscopic methods can provide valuable information, single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute stereochemistry.
For a chiral alcohol like this compound, which may not readily form crystals suitable for X-ray diffraction analysis, the formation of a crystalline derivative is a common and effective strategy. This involves reacting the alcohol with a chiral or achiral reagent to produce a new compound that has a higher propensity to crystallize. The ideal derivatizing agent will not only induce crystallinity but also introduce a heavy atom, which can significantly aid in the determination of the absolute configuration.
The presence of a heavy atom in the crystal structure allows for the use of anomalous dispersion, an effect where the scattering of X-rays by the electrons of the heavy atom is out of phase. By carefully collecting and analyzing the diffraction data, the absolute configuration of the molecule can be determined with a high degree of confidence. The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned enantiomer; a value close to zero for a given configuration confirms its correctness.
A common approach for determining the absolute configuration of chiral alcohols is the preparation of esters with a chiral acid, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters can be separated and crystallized. Subsequent X-ray analysis of one of the diastereomeric crystals allows for the determination of its absolute configuration. Since the configuration of the chiral acid is known, the absolute configuration of the alcohol moiety can be unequivocally assigned.
While specific crystallographic data for a derivative of this compound is not widely reported in publicly available literature, the principles of this analytical method are well-established. A hypothetical study would involve the synthesis of a crystalline derivative, followed by single-crystal X-ray diffraction analysis. The collected data would then be used to generate a detailed crystallographic information file (CIF), which contains all the necessary information about the crystal structure, including unit cell dimensions, space group, atomic coordinates, and displacement parameters.
The table below illustrates the type of data that would be generated from such an analysis. Please note that this table is representative of typical crystallographic data and is for illustrative purposes only, as a specific study on a derivative of this compound could not be located in the searched literature.
Table 1: Representative Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Value |
| Chemical Formula | C₁₈H₁₅Cl₂F₃O₃ |
| Formula Weight | 423.21 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(4) |
| b (Å) | 12.456(5) |
| c (Å) | 15.789(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1993.4(14) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.410 |
| Absorption Coeff. (mm⁻¹) | 0.358 |
| F(000) | 864 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 15890 |
| Independent reflections | 4601 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 |
| R indices (all data) | R1 = 0.049, wR2 = 0.102 |
| Absolute configuration parameter (Flack) | 0.02(4) |
The successful determination of the crystal structure of a suitable derivative would provide unequivocal proof of the (S) configuration at the stereocenter of 1-(3,5-dichlorophenyl)ethan-1-ol. This information is invaluable for understanding its biological activity and for the development of stereoselective synthetic routes.
Reactivity and Transformations of 1s 1 3,5 Dichlorophenyl Ethan 1 Ol in Organic Synthesis
Derivatization and Functional Group Interconversions
The hydroxyl group of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is a versatile functional handle that can be converted into a variety of other functional groups. These transformations are often performed with the goal of creating new chiral molecules or intermediates for more complex synthetic targets.
The stereochemical integrity of the chiral center in this compound is often a key consideration in its synthetic applications. Stereoselective esterification and etherification reactions allow for the derivatization of the hydroxyl group while controlling the stereochemistry at the C1 position.
The Mitsunobu reaction is a powerful method for the stereospecific conversion of alcohols to a variety of functional groups, including esters and ethers, with a predictable inversion of configuration. organic-chemistry.orgyoutube.com This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chem-station.comlibretexts.org The reaction proceeds via an alkoxyphosphonium salt, which is then displaced by a nucleophile in a classic Sₙ2 fashion. organic-chemistry.orgyoutube.com For hindered secondary alcohols, modified procedures using more acidic nucleophiles, such as 4-nitrobenzoic acid, can lead to significantly improved yields of the inverted product. chem-station.comorgsyn.org
The Steglich esterification is another mild method for the formation of esters from alcohols and carboxylic acids, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is particularly useful for sterically demanding alcohols and acid-labile substrates. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Product | Stereochemistry |
| Mitsunobu Esterification | Benzoic acid, PPh₃, DEAD, THF, 0 °C to rt | (1R)-1-(3,5-dichlorophenyl)ethyl benzoate | Inversion |
| Mitsunobu Etherification | Phenol, PPh₃, DIAD, THF, 0 °C to rt | (1R)-1-(3,5-dichlorophenyl)ethoxy)benzene | Inversion |
| Steglich Esterification | Acetic acid, DCC, DMAP (cat.), CH₂Cl₂, rt | (1S)-1-(3,5-dichlorophenyl)ethyl acetate | Retention |
The oxidation of the secondary alcohol this compound yields the corresponding ketone, 1-(3,5-dichlorophenyl)ethanone. This transformation is a common and important functional group interconversion in organic synthesis. Several methods are available for the oxidation of secondary benzylic alcohols, with the Swern and PCC oxidations being among the most widely used due to their mild conditions and high efficiency. wikipedia.orgchemistrysteps.commasterorganicchemistry.com
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent, such as oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine (B128534) (Et₃N). wikipedia.orgorganic-chemistry.org The reaction is typically carried out at low temperatures (-78 °C) to avoid side reactions. libretexts.orgcommonorganicchemistry.com The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular E2-type elimination to give the ketone and dimethyl sulfide (B99878). chemistrysteps.com Mechanistic studies on the Swern oxidation of benzyl (B1604629) alcohol, a close analog, have shown that the deprotonation of the alkoxysulfonium intermediate is the rate-determining step. nih.govacs.org
Pyridinium chlorochromate (PCC) is a milder alternative to other chromium-based oxidants and effectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. masterorganicchemistry.comlibretexts.orgwikipedia.org The reaction is typically carried out in dichloromethane (B109758) (CH₂Cl₂) and does not lead to over-oxidation to the carboxylic acid in the absence of water. masterorganicchemistry.comlibretexts.org The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction to form the carbon-oxygen double bond. libretexts.org
| Oxidation Method | Reagents and Conditions | Product | Typical Yield |
| Swern Oxidation | 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C; 2. This compound; 3. Et₃N | 1-(3,5-dichlorophenyl)ethanone | >90% msu.edu |
| PCC Oxidation | PCC, Celite, CH₂Cl₂, rt | 1-(3,5-dichlorophenyl)ethanone | High organic-chemistry.org |
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, methods like the Mitsunobu reaction allow for the direct substitution of the hydroxyl group with a variety of nucleophiles. organic-chemistry.org These reactions are crucial for the synthesis of other chiral compounds, such as amines and azides, with controlled stereochemistry.
The Sₙ2 reaction is a cornerstone of stereospecific synthesis, proceeding with a predictable inversion of configuration at the stereocenter. csbsju.eduunizin.org To achieve this, the alcohol is first converted to a better leaving group. For example, reaction with thionyl chloride (SOCl₂) in the presence of pyridine (B92270) leads to the corresponding alkyl chloride with inversion of configuration. unizin.org
The Mitsunobu reaction provides a direct route for the stereospecific synthesis of a wide range of derivatives from alcohols. organic-chemistry.orgyoutube.com For the synthesis of chiral azides, which are versatile intermediates for the preparation of amines, hydrazoic acid (HN₃) or its synthetic equivalents can be used as the nucleophile in a Mitsunobu reaction. organic-chemistry.org This reaction proceeds with clean inversion of stereochemistry. organic-chemistry.org
| Reaction | Reagents and Conditions | Product | Stereochemistry |
| Sₙ2 Halogenation | SOCl₂, Pyridine | (1R)-1-chloro-1-(3,5-dichlorophenyl)ethane | Inversion |
| Mitsunobu Azidation | HN₃, PPh₃, DEAD, THF | (1R)-1-azido-1-(3,5-dichlorophenyl)ethane | Inversion |
| Sₙ2 with Azide | 1. TsCl, Pyridine; 2. NaN₃, DMF | (1R)-1-azido-1-(3,5-dichlorophenyl)ethane | Inversion |
This compound as a Chiral Precursor in Multi-Step Synthesis
Chiral alcohols such as this compound are valuable starting materials for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The stereocenter in the precursor is carried through the synthetic sequence, ultimately defining the stereochemistry of the final product. While this compound is recognized as a significant chiral building block, a specific, published multi-step synthesis of a complex molecule, such as a pharmaceutical, starting directly from this compound could not be identified in the surveyed literature. However, the reactions described in the preceding sections are indicative of its potential as a precursor in such syntheses. The development of continuous one-flow multi-step syntheses of APIs highlights the importance of well-defined chiral precursors for efficient drug manufacturing. researchgate.netrsc.org The ability to perform sequential reactions in a continuous manner, often with immobilized reagents, can streamline the synthesis of complex molecules from simple chiral building blocks. mit.edusyrris.jp
Mechanistic Studies of Reactions Involving this compound
The reactions of this compound are governed by well-established mechanistic principles of organic chemistry. The stereochemical outcomes and reaction rates are influenced by the nature of the reagents, solvents, and the structure of the substrate itself.
The mechanism of the Mitsunobu reaction has been the subject of detailed studies. It is generally accepted that the reaction proceeds through the formation of an alkoxyphosphonium salt as a key intermediate. kuleuven.be The stereochemical outcome, which is typically inversion for secondary alcohols, is a direct consequence of the Sₙ2 displacement of the triphenylphosphine oxide group by the nucleophile. organic-chemistry.orgnih.gov However, for hindered alcohols, the possibility of an alternative pathway involving an acyloxyphosphonium salt has been proposed to explain observed retention of configuration in some cases. nih.gov The pKa of the acidic nucleophile and the polarity of the solvent can also influence the equilibrium between different intermediates in the reaction. kuleuven.be
The mechanism of the Swern oxidation has also been investigated in detail, including through computational studies and the measurement of kinetic isotope effects. nih.govacs.org For the oxidation of benzyl alcohol, it has been shown that the deprotonation of the initially formed alkoxysulfonium ion to give a sulfur ylide is the rate-determining step. nih.gov The subsequent intramolecular syn-elimination proceeds through a five-membered ring transition state to afford the ketone. wikipedia.orgorganic-chemistry.org The temperature dependence of the kinetic isotope effect suggests the involvement of quantum mechanical tunneling in the C-H bond cleavage step. nih.govacs.org
Applications of 1s 1 3,5 Dichlorophenyl Ethan 1 Ol in Asymmetric Catalysis and Chiral Ligand Design
Incorporation into Chiral Ligands for Asymmetric Transformations
The design of chiral ligands is a cornerstone of asymmetric catalysis, with the ligand's structure being paramount in dictating the stereochemical outcome of a reaction. The (1S)-1-(3,5-dichlorophenyl)ethan-1-ol moiety can be integrated into ligand scaffolds to create a specific chiral environment around a metal center.
Design Principles and Synthesis of this compound Derived Ligands
The fundamental principle behind using this compound in ligand design is to leverage its defined stereochemistry to influence the spatial arrangement of coordinating atoms, typically phosphorus or nitrogen. The synthesis of such ligands often involves the conversion of the hydroxyl group of the alcohol into a suitable functional group that can be linked to a phosphine (B1218219) or amine moiety.
Common strategies for the synthesis of chiral phosphine ligands, which are widely used in asymmetric hydrogenation and other transformations, often begin with a chiral alcohol. nih.govnih.gov The alcohol can be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a phosphide (B1233454) anion. Alternatively, the alcohol can be used to prepare phosphinites or phosphonites. For instance, chiral secondary alcohols can react with halophosphines to form P-stereogenic compounds. nih.gov
While specific examples detailing the synthesis of a large library of ligands derived directly from this compound are not extensively documented in publicly available literature, the established methodologies for creating chiral phosphine ligands from similar chiral alcohols, such as 1-phenylethanol (B42297) derivatives, provide a clear blueprint for their potential synthesis. smolecule.com The presence of the two chlorine atoms on the phenyl ring can influence the electronic properties of the resulting ligand, which in turn can affect the catalytic activity and enantioselectivity of the metal complex.
Performance in Enantioselective Hydrogenation Reactions
Chiral phosphine ligands are of paramount importance in transition metal-catalyzed asymmetric hydrogenation, a powerful method for producing enantiomerically enriched compounds. nih.gov Rhodium and Ruthenium complexes bearing chiral bisphosphine ligands have demonstrated high efficiency in the asymmetric hydrogenation of various prochiral olefins.
Utility in Other Asymmetric Catalytic Processes
The utility of chiral ligands extends beyond hydrogenation to a wide array of other asymmetric catalytic transformations. These include C-C bond-forming reactions like allylic alkylations, Heck reactions, and Diels-Alder reactions, as well as hydroformylation and other additions to double bonds.
For instance, P-stereogenic phosphine-phosphite ligands have been successfully applied in palladium-catalyzed asymmetric allylic substitution and rhodium-catalyzed asymmetric hydroformylation, achieving moderate to good enantioselectivities. researchgate.net The modular nature of these ligands, where different chiral backbones and phosphine groups can be combined, allows for fine-tuning of the catalyst for a specific transformation. Ligands derived from this compound could potentially be employed in such reactions, with the electronic nature of the dichlorophenyl ring offering a means to modulate the reactivity of the metal center.
Role as a Chiral Auxiliary in Diastereoselective Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed. Chiral alcohols are frequently used as precursors for chiral auxiliaries.
While the direct use of this compound as a chiral auxiliary is not widely reported, the principle can be illustrated by the application of structurally similar compounds. For example, chiral 1-phenylethylamine (B125046), which shares the chiral benzylic core, is a well-established chiral auxiliary used in a multitude of diastereoselective transformations. researchgate.net
The general strategy involves attaching the chiral alcohol to the substrate via an ester or ether linkage. The steric and electronic properties of the dichlorophenyl group would then influence the approach of a reactant to a prochiral center in the substrate, leading to the preferential formation of one diastereomer. The effectiveness of the auxiliary is determined by the diastereomeric ratio (dr) of the product. High diastereoselectivity (often >9:1 dr) is crucial for the practical application of a chiral auxiliary. researchgate.net After the reaction, the auxiliary can be cleaved and potentially recycled.
Development of Chiral Stationary Phases Derived from this compound
One of the most significant and well-documented applications of the this compound structural motif is in the field of enantioselective chromatography. Specifically, derivatives of this compound are used to create chiral stationary phases (CSPs) for the separation of enantiomers by high-performance liquid chromatography (HPLC).
Cellulose (B213188) tris(3,5-dichlorophenylcarbamate) is a widely used chiral selector that is coated or immobilized onto a silica (B1680970) support to create a CSP. This CSP is known for its broad applicability in separating a wide range of racemic compounds. The synthesis of this chiral selector involves the reaction of cellulose with 3,5-dichlorophenyl isocyanate. While the isocyanate is the direct reactant with cellulose, this compound is a potential precursor to the corresponding amine, which can then be converted to the isocyanate.
The preparation of these CSPs can be achieved by chemically bonding the cellulose derivative to the silica gel. One method involves introducing an alkenyl group onto the cellulose, followed by reaction with 3,5-dichlorophenyl isocyanate, and finally reacting the alkenyl group with a mercaptopropyl-functionalized silica gel. nih.gov
The performance of these CSPs is remarkable, with the ability to resolve a variety of chiral compounds, including fungicides and other biologically active molecules. The enantiomeric recognition mechanism is based on a combination of interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions between the chiral selector and the analytes. The 3,5-dichloro substitution pattern on the phenyl rings of the carbamate (B1207046) is crucial for creating a highly selective chiral environment.
Table 1: Research Findings on Applications of this compound and its Derivatives
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chiral Ligand Design | Precursor for phosphine ligands | General synthetic routes for chiral phosphines from chiral alcohols are well-established. nih.govnih.gov The dichlorophenyl group can influence the ligand's electronic properties. |
| Asymmetric Hydrogenation | Catalyst component | High enantioselectivities (>99% ee) have been achieved with catalysts based on chiral hydroxyl phospholanes, indicating the potential for similar ligands. nih.gov |
| Other Asymmetric Catalysis | Ligands for various reactions | P-stereogenic phosphine-phosphite ligands show promise in allylic substitution and hydroformylation. researchgate.net |
| Chiral Auxiliary | Directing group in synthesis | Structurally similar compounds like chiral 1-phenylethylamine are effective chiral auxiliaries. researchgate.net High diastereoselectivity is the primary goal. researchgate.net |
| Chiral Stationary Phases | Synthesis of Cellulose tris(3,5-dichlorophenylcarbamate) | This derivative is a highly effective and widely used chiral selector for HPLC, capable of resolving a broad range of enantiomers. nih.gov |
Computational and Theoretical Investigations of 1s 1 3,5 Dichlorophenyl Ethan 1 Ol
Quantum Chemical Studies on Conformational Preferences and Stereoselectivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the conformational landscape and stereoselectivity of chiral molecules like (1S)-1-(3,5-dichlorophenyl)ethan-1-ol. Conformational analysis is a crucial first step in these investigations. nih.gov It typically begins with a broad search for possible conformers using molecular mechanics force fields (like MMFF94) or semi-empirical methods (like AM1 and PM3). nih.gov The resulting low-energy conformers are then subjected to more accurate geometry optimization using DFT methods. nih.gov
For a molecule such as this compound, the key rotational bonds determining its conformation are the C-C bond between the phenyl ring and the chiral carbon, and the C-O bond of the hydroxyl group. The relative energies of the different staggered and eclipsed conformations around these bonds dictate the conformational preferences. The bulky 3,5-dichlorophenyl group and the hydroxyl group play a significant role in sterically hindering certain conformations, leading to a few low-energy structures that are predominantly populated at room temperature.
These preferred conformations are critical in understanding the stereoselectivity of reactions involving this alcohol. For instance, in an esterification reaction, the accessibility of the hydroxyl group is determined by its conformational state. smolecule.com Computational models can predict the transition state energies for the reaction of different conformers with a chiral reagent, thereby explaining the observed stereoselectivity in the formation of a particular diastereomer.
Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in solution and to explore reaction pathways. easychair.org Unlike static quantum chemical calculations, MD simulations capture the time-dependent movements of atoms and molecules, offering insights into how solvent molecules influence the solute's conformation and reactivity. easychair.org
Solvent Effects: The presence of a solvent can dramatically alter the properties and reactivity of a molecule. nih.gov MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. easychair.org For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the hydroxyl group of the alcohol is expected. MD simulations can quantify the strength and lifetime of these hydrogen bonds, revealing how they stabilize certain conformations over others. This is crucial for understanding reaction mechanisms, as solvent-solute interactions can significantly impact the energy barriers of reaction pathways. nih.gov
Reaction Pathways: MD simulations can be used to explore potential binding pathways and intermediate states involved in chemical reactions. easychair.org For this compound, this could involve simulating its interaction with a biological target, such as a receptor binding site. By simulating the diffusion and binding process, MD can provide insights into the kinetics and energetics of the interaction, helping to elucidate the most probable binding modes and transition states. easychair.org Quantum mechanics/molecular mechanics (QM/MM) methods, which treat the reactive core of the system with quantum mechanics and the surrounding environment with molecular mechanics, are particularly useful for studying reaction mechanisms in solution. nih.gov
Prediction of Spectroscopic Properties and Absolute Configuration
Computational methods are invaluable for predicting spectroscopic properties and confirming the absolute configuration of chiral molecules like this compound. nih.govfrontiersin.org
Prediction of Spectroscopic Properties:
NMR Spectroscopy: Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. frontiersin.orguantwerpen.be By comparing the calculated spectra for different possible stereoisomers with the experimental data, the correct structure can be assigned. The DP4+ analysis is a statistical method that uses calculated NMR shifts to determine the most likely stereoisomer. mdpi.com
Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral compounds containing chromophores. nih.govfrontiersin.org Time-dependent density functional theory (TDDFT) is widely used to calculate the ECD spectra of chiral molecules. nih.govfrontiersin.org The calculated spectrum for the (1S) enantiomer can be compared with the experimental spectrum. A good match between the two confirms the absolute configuration. For this compound, the dichlorophenyl group acts as a chromophore, making it suitable for ECD analysis. frontiersin.org
Determination of Absolute Configuration: The combination of experimental spectroscopic data with computationally predicted spectra provides a reliable method for determining the absolute configuration of chiral molecules. nih.govuantwerpen.be For this compound, this would involve:
Performing a conformational search to identify the most stable conformers.
Calculating the ECD and/or NMR spectra for the (1S) configuration, often as a population-weighted average of the spectra of the individual conformers.
Comparing the calculated spectrum with the experimentally measured spectrum.
A strong correlation between the calculated and experimental spectra provides high confidence in the assigned absolute configuration.
Mechanistic Insights from Computational Modeling of Reactions Involving the Compound
Computational modeling, particularly using DFT, offers profound insights into the mechanisms of reactions involving this compound. smolecule.com These studies can elucidate the step-by-step pathway of a reaction, identify key intermediates and transition states, and explain the observed product distribution.
For instance, in the oxidation of this compound to the corresponding ketone, 1-(3,5-dichlorophenyl)ethanone, computational modeling can be used to:
Evaluate different reaction mechanisms: Various oxidizing agents and conditions can lead to different mechanistic pathways. DFT calculations can determine the activation energies for each proposed step, identifying the most energetically favorable pathway.
Analyze transition state structures: The geometry of the transition state provides crucial information about the key interactions that stabilize it. For example, in an asymmetric oxidation, the model can reveal how the chiral catalyst interacts with the substrate to favor the oxidation of one enantiomer over the other.
Predict reaction kinetics: By calculating the energy barriers of the reaction, it is possible to estimate the reaction rate constants, which can be compared with experimental kinetic data. researchgate.net
Quantum chemical molecular dynamics (QM/MD) simulations can also be employed to study the dynamic aspects of the reaction, including the role of solvent molecules in stabilizing intermediates and transition states. researchgate.net
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its structure. nih.gov For derivatives of this compound, SAR studies aim to understand how changes in the molecular structure affect its biological activity, for example, as a beta-adrenergic receptor antagonist. smolecule.com
Computational methods play a significant role in SAR by predicting the effect of structural modifications on the compound's properties and its interaction with the biological target.
Key Structural Features and Their Impact on Activity:
| Structural Modification | Potential Impact on Activity | Rationale |
| Substitution on the phenyl ring | Altered binding affinity and selectivity | The electronic properties and steric bulk of the substituents can influence interactions with the receptor's binding pocket. |
| Modification of the ethyl side chain | Changes in potency and pharmacokinetic properties | The length and branching of the side chain can affect how the molecule fits into the binding site and its metabolic stability. |
| Replacement of the hydroxyl group | Altered hydrogen bonding and overall polarity | The hydroxyl group is often a key hydrogen bond donor. Replacing it can significantly change the binding mode and affinity. |
| Introduction of conformational constraints | Increased potency and selectivity | Locking the molecule into a specific "bioactive" conformation can enhance its interaction with the target receptor. |
This table is generated based on general principles of medicinal chemistry and SAR studies and provides a hypothetical framework for derivatives of this compound.
By systematically synthesizing and testing derivatives based on these principles, and by using computational models to rationalize the results and guide further design, researchers can develop new compounds with improved therapeutic profiles. researchgate.netnih.gov
Advancements in Analytical Methodologies for Purity and Stereoisomeric Analysis of 1s 1 3,5 Dichlorophenyl Ethan 1 Ol
Development of Highly Sensitive and Selective Chiral Analytical Protocols
The precise quantification of the enantiomeric purity of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is critical. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the predominant techniques for achieving this separation.
Polysaccharide-based CSPs, particularly those with selectors that can engage in multiple types of interactions, have proven highly effective. For this compound, CSPs like cellulose (B213188) tris(3,5-dichlorophenylcarbamate) (available commercially as Chiralpak® IC) are exceptionally well-suited. rsc.org The structural similarity between the CSP and the analyte, both containing dichlorophenyl groups, enhances chiral recognition through a combination of π-π stacking, hydrogen bonding (with the hydroxyl group), and dipole-dipole interactions. rsc.org
Method development often involves screening various mobile phase compositions to optimize resolution and analysis time. chiraltech.com Normal-phase chromatography, using mixtures of alkanes (like heptane (B126788) or hexane) and alcohols (like ethanol (B145695) or isopropanol), is a common starting point. chiraltech.comnih.gov The alcohol modifier plays a crucial role in modulating retention and selectivity. nih.gov For compounds with limited solubility, immobilized CSPs offer the advantage of compatibility with a wider range of solvents, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and methyl tert-butyl ether (MtBE), providing greater flexibility for method optimization. chiraltech.com
| Parameter | HPLC Condition | SFC Condition |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Chiralpak® IC |
| Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm |
| Mobile Phase | Heptane/Ethanol (90:10, v/v) | CO₂/Methanol (B129727) (80:20, v/v) with 0.2% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV at 220 nm | UV at 220 nm |
This table presents typical starting conditions for the chiral analysis of 1-(3,5-dichlorophenyl)ethan-1-ol. Actual conditions may require optimization.
In-Process Monitoring and Quality Control Methodologies
The synthesis of this compound is typically achieved through the asymmetric reduction of its prochiral ketone precursor, 1-(3,5-dichlorophenyl)ethanone. To ensure the reaction proceeds efficiently and with high stereoselectivity, in-process monitoring using Process Analytical Technology (PAT) is increasingly employed. nih.govresearchgate.netresearchgate.net
PAT utilizes real-time analytical techniques to monitor critical process parameters, allowing for immediate adjustments and control. researchgate.net For the asymmetric reduction, in-line spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy are particularly valuable. researchgate.net By tracking the disappearance of the ketone's carbonyl peak (around 1690 cm⁻¹) and the appearance of the alcohol's hydroxyl group signal, the reaction conversion can be monitored in real-time without sampling. This provides a continuous data stream on reaction kinetics and endpoint determination.
Furthermore, at-line or on-line chiral HPLC can be integrated into the process. researchgate.net This allows for the rapid assessment of the enantiomeric excess (e.e.) of the product as the reaction progresses. By taking small, automated samples from the reactor and injecting them into a fast HPLC system, process chemists can ensure the catalytic system is performing optimally and that the desired enantiomer is being produced with greater than 99% purity. This approach minimizes the risk of failed batches and ensures consistent product quality, forming a robust quality control framework.
Characterization of Impurities and Byproducts through Advanced Spectroscopic Techniques
A thorough understanding of the impurity profile is a regulatory requirement and essential for ensuring the safety and efficacy of the final pharmaceutical product. nih.gov Advanced spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for identifying and characterizing potential impurities and byproducts in the synthesis of this compound.
The most common process-related impurities include:
Unreacted Starting Material: 1-(3,5-dichlorophenyl)ethanone.
Opposite Enantiomer: (1R)-1-(3,5-dichlorophenyl)ethan-1-ol.
Over-reduction Product: 1,3-dichloro-5-ethylbenzene, where the benzylic alcohol is reduced to an alkyl group.
Borate Esters: Byproducts from the use of borohydride (B1222165) reducing agents. reddit.com
GC-MS is highly effective for separating and identifying volatile impurities. nih.govnih.govjddtonline.info Each compound will have a characteristic retention time and a unique mass fragmentation pattern upon electron ionization. For instance, the parent alcohol and the precursor ketone will show distinct molecular ions and fragmentation, allowing for their unambiguous identification even at trace levels.
NMR spectroscopy (¹H and ¹³C) provides definitive structural confirmation. It can easily distinguish the product alcohol from the precursor ketone by the presence of the carbinol proton and the shift of the adjacent methyl group. Furthermore, it can identify over-reduction products by the absence of the hydroxyl signal and changes in the aromatic and aliphatic regions. While NMR is not inherently chiral, chiral derivatizing agents or chiral solvating agents can be used to differentiate between the (S) and (R) enantiomers if necessary.
| Compound Name | Structure | Potential Source | Analytical Identification Method |
| 1-(3,5-dichlorophenyl)ethanone | C₈H₆Cl₂O | Incomplete reaction | GC-MS (distinct retention time and mass spectrum), NMR (presence of carbonyl carbon ~198 ppm) |
| (1R)-1-(3,5-dichlorophenyl)ethan-1-ol | C₈H₈Cl₂O | Poor enantioselectivity of catalyst | Chiral HPLC/SFC (separation from the (S)-enantiomer) |
| 1,3-dichloro-5-ethylbenzene | C₈H₈Cl₂ | Over-reduction of the alcohol | GC-MS (different molecular ion and fragmentation), NMR (absence of OH group, characteristic ethyl signals) |
Future Directions and Emerging Research Avenues for 1s 1 3,5 Dichlorophenyl Ethan 1 Ol
Exploration of Novel Synthetic Routes and Catalyst Development
The primary route to (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 3',5'-dichloroacetophenone (B1302680). Research in this area is vibrant, with a focus on developing highly efficient and enantioselective catalysts, spanning both chemocatalysis and biocatalysis.
Asymmetric Transfer Hydrogenation (ATH): This method has proven effective, utilizing transition metal catalysts with chiral ligands. Ruthenium-based catalysts, for example, are widely employed for the transfer hydrogenation of aryl ketones, using hydrogen sources like isopropanol (B130326) or formic acid. nih.gov The development of new chiral ligands, including amino alcohols and diamines, is crucial for achieving high enantioselectivity. nih.gov More recently, a shift towards catalysts based on earth-abundant and less toxic metals, such as iron, has gained traction. thieme-connect.de Chiral iron(II) complexes have demonstrated high turnover numbers and can be recycled multiple times without significant loss of activity or enantioselectivity. nih.gov
Biocatalytic Reduction: A greener alternative to metal-based catalysis involves the use of enzymes, particularly alcohol dehydrogenases (ADHs). nih.gov Recombinant Escherichia coli cells expressing highly selective ADHs can reduce 3',5'-dichloroacetophenone to this compound with excellent enantiomeric excess (>99% ee). nih.gov These biocatalytic systems often employ a substrate-coupled approach for cofactor regeneration (e.g., using isopropanol as both a solvent and a sacrificial substrate to regenerate NADH), making the process more economically viable. nih.gov
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalyst System | Type | Key Features | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Ru-Diamine Complex | Chemocatalyst (ATH) | Uses isopropanol or formic acid as H-source; high efficiency. | Often >95% | nih.gov |
| Chiral Iron(II) Complex | Chemocatalyst (ATH) | Earth-abundant metal; catalyst can be recycled. | Up to 99% | thieme-connect.denih.gov |
| Alcohol Dehydrogenase (ADH) | Biocatalyst | Mild reaction conditions; high stereoselectivity; uses cofactor regeneration systems. | >99% | nih.gov |
| (S)-α,α-Diphenylprolinol/Borane (B79455) | Chemocatalyst | Stoichiometric chiral reagent system; high yield and selectivity. | >99% | nih.gov |
Expansion of Catalytic Applications and Synthetic Utility
Beyond its synthesis, the utility of this compound lies in its potential as a versatile chiral intermediate for more complex molecules. smolecule.com Its functional groups—a secondary alcohol and a dichlorinated aromatic ring—offer multiple sites for synthetic modification.
The hydroxyl group can be readily oxidized to the corresponding ketone or can undergo esterification to introduce new functionalities. nih.gov The chlorine atoms on the phenyl ring can potentially be replaced through nucleophilic aromatic substitution reactions under specific conditions, allowing for the attachment of diverse molecular fragments.
While this compound is primarily valued as a chiral building block, its structure is analogous to other chiral alcohols that are used as chiral auxiliaries . wikipedia.orgnih.gov In this strategy, the chiral alcohol is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mx After the desired chirality is established, the auxiliary is cleaved and can be recovered. Although specific applications of this compound as a chiral auxiliary are not widely documented, its structural similarity to auxiliaries like pseudoephedrine suggests potential in this area for controlling stereoselective alkylations or aldol (B89426) reactions. nih.gov Its primary documented role remains as a key intermediate in the synthesis of other pharmaceutical agents. smolecule.com
Integration into More Complex Molecular Architectures and Biomimetic Systems
The incorporation of this compound into larger, more complex molecules is a key area of its application, particularly in medicinal chemistry. Its structure is found within molecules designed to interact with biological targets.
Pharmaceutical Scaffolds: The compound is a known precursor for molecules with potential therapeutic effects. For instance, it has been identified as a beta-adrenergic receptor antagonist, suggesting its structure is suitable for integration into drugs targeting cardiovascular conditions by blocking the effects of epinephrine (B1671497) and norepinephrine. smolecule.comnih.gov The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where chiral intermediates like this compound are crucial for establishing the correct stereochemistry required for biological activity.
Biomimetic Systems: The concept of biomimetics involves creating artificial systems that mimic the function of biological ones. mdpi.comnih.gov In the context of this compound, its role as a receptor antagonist is inherently biomimetic. It is designed to fit into the active site of a biological receptor, mimicking the binding of a natural ligand but without initiating a biological response. This "lock and key" interaction is a fundamental principle in drug design and biomimetic chemistry. mdpi.com Future research could explore the use of this chiral alcohol in the development of synthetic receptors or as a component in molecularly imprinted polymers (MIPs), which are tailor-made polymers that can selectively recognize a target molecule. mdpi.commdpi.com
Sustainable and Green Chemistry Approaches in its Production and Transformations
Adopting green chemistry principles is a major focus in modern chemical synthesis, and the production of this compound is no exception.
Biocatalysis: As mentioned previously, the use of whole-cell biocatalysts or isolated enzymes (like ADHs) represents a significant green approach. These reactions occur in aqueous media under mild temperature and pH conditions, avoiding the need for heavy metal catalysts and harsh reagents. smolecule.comnih.gov
Deracemization Techniques: Instead of starting from a prochiral ketone, another sustainable strategy is the deracemization of a racemic mixture of 1-(3,5-dichlorophenyl)ethanol (B3111694). This can be achieved through a one-pot, concurrent oxidation-reduction sequence. nih.govthieme-connect.de In this process, a biocatalyst enantioselectively oxidizes the unwanted (R)-enantiomer to the ketone, which is then immediately reduced by a second, highly stereoselective enzyme to the desired (S)-enantiomer. nih.govacs.org This dynamic kinetic resolution (DKR) allows for a theoretical yield of 100% for a single enantiomer from a racemic mixture.
Kinetic Resolution with Lipases: A well-established green method is the kinetic resolution of the racemic alcohol using lipases. nih.govjocpr.com Enzymes like Candida antarctica lipase (B570770) B (CALB) can selectively acylate one enantiomer (typically the R-form) in the presence of an acyl donor like vinyl acetate, leaving the desired (S)-alcohol unreacted and enantiomerically enriched. rsc.orgnih.gov This method is highly effective, although the maximum yield for the desired enantiomer is 50%.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (1S)-1-(3,5-dichlorophenyl)ethan-1-ol, and how can enantiomeric purity be ensured?
- Methodological Answer :
- Enzymatic Resolution : A common strategy for chiral alcohols involves kinetic resolution using lipases or esterases. For example, the (1S)-enantiomer can be obtained by acetylating a racemic mixture with an enzyme like Candida antarctica lipase B, which selectively acetylates the (1R)-enantiomer, leaving the desired (1S)-form unreacted. Subsequent hydrolysis of the acetate yields the pure enantiomer .
- Asymmetric Reduction : Catalytic hydrogenation or biocatalytic reduction of 3,5-dichloroacetophenone using chiral catalysts (e.g., Ru-BINAP complexes) or ketoreductases can directly yield the (1S)-alcohol with high enantiomeric excess (ee > 95%) .
- Key Considerations : Monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column) to verify ee. Optimize solvent polarity (e.g., tert-butanol/water mixtures) to enhance enzyme stability and selectivity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : H NMR (CDCl): δ 7.35 (s, 2H, aromatic H), 4.85 (q, Hz, 1H, CH-OH), 2.10 (d, Hz, 1H, OH), 1.45 (d, Hz, 3H, CH) .
- MS : ESI-MS m/z calculated for CHClO: 192.0; observed: 193.0 [M+H] .
- Computational Properties :
| Property | Value |
|---|---|
| Topological Polar Surface Area | 20.2 Ų |
| logP (XLogP3) | 2.2 |
| Hydrogen Bond Donors | 1 |
| Enantiomeric Excess | ≥98% (via chiral HPLC) |
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C under inert gas (N) to prevent oxidation. Label containers with GHS warnings (flammable liquid, acute toxicity) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) for this compound across synthetic methods?
- Methodological Answer :
- Root Cause Analysis : Variability in ee often arises from differences in catalyst loading (e.g., 5 mol% vs. 10 mol% Ru-BINAP) or enzyme batch consistency. Compare reaction kinetics (e.g., time vs. ee) to identify optimal conditions .
- Validation : Cross-validate ee using orthogonal methods (e.g., chiral HPLC, optical rotation, and F NMR with chiral shift reagents) .
Q. What computational tools are effective for predicting the metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate cytochrome P450 metabolism. The compound’s logP (~2.2) suggests moderate hepatic clearance, but the dichlorophenyl group may inhibit CYP2D6 .
- Docking Studies : Perform molecular docking (AutoDock Vina) to assess interactions with CYP enzymes. Focus on the hydroxyl group’s hydrogen bonding with heme iron .
Q. How does the stereochemical configuration (1S vs. 1R) influence the biological activity of 3,5-dichlorophenyl ethanol derivatives?
- Methodological Answer :
- Comparative Assays : Test (1S) and (1R) enantiomers in receptor-binding assays (e.g., GABA modulation). For example, (1S)-enantiomers of similar chlorinated alcohols show 10-fold higher affinity due to optimal spatial alignment with hydrophobic binding pockets .
- Structural Insights : MD simulations (AMBER) reveal that the (1S)-configuration allows better π-π stacking with aromatic residues (e.g., Phe200 in GABA), enhancing inhibitory activity .
Q. What strategies mitigate racemization during large-scale synthesis of this compound?
- Methodological Answer :
- Low-Temperature Processing : Conduct reactions below 25°C to minimize thermal racemization. Use aprotic solvents (e.g., THF) to reduce acid/base-catalyzed interconversion .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect early racemization (e.g., C-O bond stretching shifts at 1050 cm) .
Data Contradiction Analysis
Q. Why do enzymatic resolution methods for this compound yield inconsistent ee values in literature?
- Methodological Answer :
- Enzyme Source Variability : Lipase activity varies by supplier (e.g., Pseudomonas fluorescens vs. Candida rugosa). Pre-screen enzymes using fluorogenic substrates (e.g., p-nitrophenyl acetate) to confirm activity .
- Solvent Effects : Polar solvents (e.g., DMSO) reduce enzyme stability. Use solvent engineering (e.g., 20% glycerol co-solvent) to stabilize tertiary structure and improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
